Glucagon-like peptide-1 (32-36) amide is a pentapeptide derived from the cleavage of the full-length glucagon-like peptide-1, which plays a critical role in glucose metabolism and insulin secretion. This specific peptide has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes mellitus. The biological activities of glucagon-like peptide-1 (32-36) amide include enhancing insulin secretion, inhibiting glucagon release, and promoting satiety, thereby contributing to glucose homeostasis and weight management.
Glucagon-like peptide-1 (32-36) amide is synthesized from the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide, which is secreted by the intestinal L-cells in response to food intake. The synthesis of this pentapeptide can also be achieved through solid-phase peptide synthesis techniques in laboratory settings, such as those utilized by the Protein/Peptide Core Facility at Massachusetts General Hospital .
Glucagon-like peptide-1 (32-36) amide belongs to the class of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. It is classified as a bioactive peptide and is part of a larger family of glucagon-like peptides that include various analogs with differing lengths and biological activities.
The synthesis of glucagon-like peptide-1 (32-36) amide typically employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids on a solid resin support. This method facilitates the production of peptides with high purity and yield.
The molecular structure of glucagon-like peptide-1 (32-36) amide consists of five amino acids: leucine, valine, lysine, glycine, and arginine. Its sequence is represented as LVKGR, with an amide group at the C-terminal end.
The spatial arrangement and interactions within this pentapeptide contribute to its biological activity and receptor binding capabilities.
Glucagon-like peptide-1 (32-36) amide participates in various biochemical reactions that modulate insulin secretion and glucose metabolism. Its primary interactions involve binding to specific receptors on pancreatic beta cells and other target tissues.
The mechanism of action for glucagon-like peptide-1 (32-36) amide involves several key processes:
Studies have demonstrated that glucagon-like peptide-1 (32-36) amide significantly increases insulin levels during hyperglycemic conditions while decreasing plasma glucagon levels .
Relevant analyses indicate its potential susceptibility to enzymatic degradation, necessitating careful handling during experiments .
Glucagon-like peptide-1 (32-36) amide has several promising applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1